molecular formula C18H21NO B4034903 (3,5-DIMETHYLPIPERIDINO)(1-NAPHTHYL)METHANONE

(3,5-DIMETHYLPIPERIDINO)(1-NAPHTHYL)METHANONE

Cat. No.: B4034903
M. Wt: 267.4 g/mol
InChI Key: JGEUKUBSEKMOPV-UHFFFAOYSA-N
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Description

(3,5-DIMETHYLPIPERIDINO)(1-NAPHTHYL)METHANONE is a complex organic compound that features a piperidine ring substituted with two methyl groups at positions 3 and 5, and a naphthyl group attached to a methanone moiety

Scientific Research Applications

(3,5-DIMETHYLPIPERIDINO)(1-NAPHTHYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPIPERIDINO)(1-NAPHTHYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale implementation of the above synthetic routes, with optimizations for yield and purity. This could include continuous flow reactors for hydrogenation and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPIPERIDINO)(1-NAPHTHYL)METHANONE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methanone group to a methanol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated piperidine derivatives.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring with a naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-10-14(2)12-19(11-13)18(20)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,13-14H,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEUKUBSEKMOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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